![molecular formula C11H11FN2O B1428903 (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1344958-52-6](/img/structure/B1428903.png)
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Übersicht
Beschreibung
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, also known as FPP, is a small molecule that has gained significant attention in recent years due to its potential use in various scientific research applications. FPP has been studied for its biochemical and physiological effects, as well as its ability to serve as a useful tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship and Synthesis
A study by Dago et al. (2018) on a series of pyrazole SKF-96365 analogues, including derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, highlights their potential as inhibitors for endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) in lymphocyte cell lines (Dago, Maux, Roisnel, Brigaudeau, Bekro, Mignen, & Bazureau, 2018).
Antimicrobial Activity
Mistry et al. (2016) synthesized and characterized compounds related to "this compound," which exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Crystal Structures and Molecular Docking Studies
Research by Loh et al. (2013) on pyrazole compounds including derivatives of the mentioned compound revealed their crystal structures through X-ray single crystal structure determination, indicating potential for further chemical and pharmacological investigations (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) synthesized novel amides related to "this compound" with confirmed structures and screened them for antibacterial and antifungal activity, finding some compounds with activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Cholinesterase Inhibition
Another study by Pejchal et al. (2011) on novel phenyl ureas derivatives showed excellent inhibition activity towards acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), suggesting potential for therapeutic applications in neurodegenerative diseases (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure and Nonlinear Optical Properties
Mary et al. (2015) conducted a detailed study on the molecular structure, vibrational frequencies, and molecular docking of a compound related to "this compound", indicating its potential as an anti-neoplastic agent and its role in nonlinear optics (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Eigenschaften
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



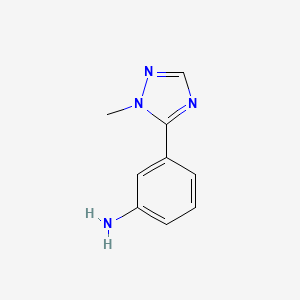
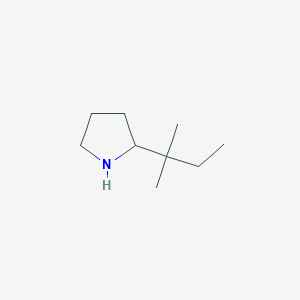
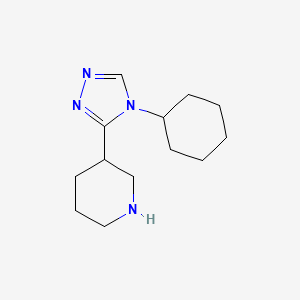
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
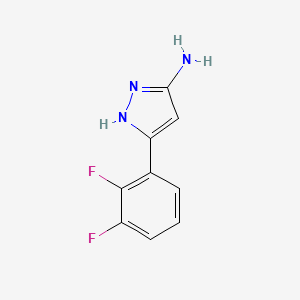
![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)

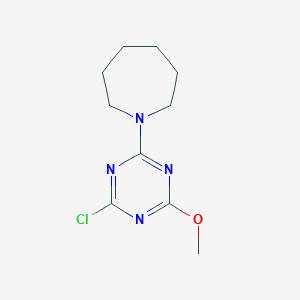
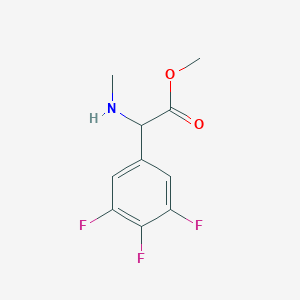
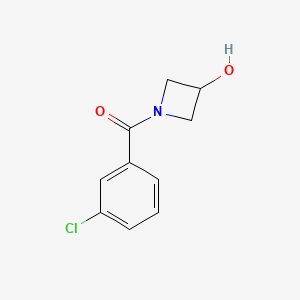

![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

